Product packaging for 1-Ethylbenzotriazole(Cat. No.:CAS No. 16584-05-7)

1-Ethylbenzotriazole

Cat. No.: B091943
CAS No.: 16584-05-7
M. Wt: 147.18 g/mol
InChI Key: VGCWCUQMEWJQSU-UHFFFAOYSA-N
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Description

1-Ethylbenzotriazole is an N-alkylated derivative of 1H-benzotriazole (BTA), a versatile heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring . This modification positions this compound as a valuable reagent in modern inorganic and coordination chemistry, particularly for constructing novel metal-organic complexes and polymers . Researchers utilize N-substituted benzotriazoles like this compound as ligands that can bind to a wide variety of metal ions, including Cu(I), Cu(II), Co(II), Ni(II), Zn(II), and Pd(II) . In these complexes, it typically behaves as a monodentate ligand, coordinating to the metal center through the nitrogen atom at position 3 of the triazole ring . The coordination chemistry of such ligands is a subject of intense interest for developing compounds with aesthetically beautiful structures and useful physical properties . Beyond fundamental coordination studies, the benzotriazole core is historically renowned for its effectiveness as a corrosion inhibitor for copper and its alloys . It functions by forming a passive, insoluble layer on the copper surface, which protects it from oxidative damage . While 1H-benzotriazole is a weak Brønsted acid (pKa = 8.2) and an extremely weak base, its N-alkylated derivatives offer altered solubility and steric properties that can be tuned for specific research applications . This compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B091943 1-Ethylbenzotriazole CAS No. 16584-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16584-05-7

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-ethylbenzotriazole

InChI

InChI=1S/C8H9N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h3-6H,2H2,1H3

InChI Key

VGCWCUQMEWJQSU-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=N1

Canonical SMILES

CCN1C2=CC=CC=C2N=N1

Other CAS No.

16584-05-7

Synonyms

1-Ethyl-1H-benzotriazole

Origin of Product

United States

Synthetic Methodologies for 1 Ethylbenzotriazole and Its Derivatives

Classical N-Alkylation Approaches to 1-Ethylbenzotriazole

The N-alkylation of benzotriazole (B28993) is a fundamental method for the synthesis of this compound. This approach typically involves the reaction of the benzotriazole nucleus with an ethylating agent.

Strategies Utilizing Alkyl Halides and Phase Transfer Catalysis

A prevalent strategy for the synthesis of this compound involves the N-alkylation of benzotriazole using ethyl halides, such as ethyl bromide, in the presence of a phase transfer catalyst (PTC). One documented method employs a reaction between benzotriazole and ethyl bromide in an aqueous sodium hydroxide (B78521) solution, utilizing tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. asianpubs.org The use of PTCs like TBAB or pyridinophanes facilitates the transfer of the benzotriazole anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often under mild conditions. asianpubs.orgthieme-connect.comthieme-connect.com Solvent-free methods have also been developed, using a combination of potassium carbonate (K2CO3), silicon dioxide (SiO2), and TBAB under thermal or microwave conditions to achieve regioselective N-alkylation. ijariie.comgsconlinepress.com

Table 1: Phase Transfer Catalyzed N-Alkylation of Benzotriazole

Alkylating Agent Base Catalyst Solvent Conditions Product Yield (%) Reference
Ethyl bromide NaOH (aq) Tetrabutylammonium bromide Water Not specified This compound Not specified asianpubs.org
Alkyl bromides NaOH (aq) (25%) Pyridinophanes 1 or 2 Acetonitrile Not specified N-alkylated benzotriazoles Good thieme-connect.com
Various alkyl halides K2CO3 Tetrabutylammonium bromide SiO2 (solvent-free) Thermal/Microwave 1-Alkyl benzotriazoles Moderate to high ijariie.comgsconlinepress.com

Optimization of Reaction Conditions for Regioselectivity

The alkylation of benzotriazole can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, the reaction of benzotriazole with ethyl bromide in the presence of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) at room temperature yields N-ethylated benzotriazole with a 66:34 ratio of the 1-substituted to 2-substituted isomer. tandfonline.comresearchgate.netresearchgate.net This demonstrates that the choice of catalyst and solvent system plays a crucial role in directing the alkylation to the desired nitrogen atom. The use of rhodium catalysts with specific phosphine (B1218219) ligands, such as JoSPOphos, has been shown to favor the formation of the N1-allylated product in the coupling of benzotriazoles with allenes, highlighting the potential for catalyst-controlled regioselectivity. d-nb.infonih.gov

Table 2: Regioselectivity in the N-Ethylation of Benzotriazole

Catalyst/Solvent System Alkylating Agent Temperature (°C) Isomer Ratio (N1:N2) Total Yield (%) Reference
[Bmim]OH (basic ionic liquid) Ethyl bromide 30 66:34 90 tandfonline.comresearchgate.netresearchgate.net
Rhodium/JoSPOphos Allene (B1206475) Not specified High N1 selectivity Not specified d-nb.infonih.gov

Advanced Quaternization Techniques for Ethylbenzotriazolium Ionic Liquids

This compound can be further functionalized to form quaternary ammonium (B1175870) salts, which are a class of ionic liquids. A specific example is the synthesis of 1-ethyl-3-ethylbenzotriazolium bromide. This is achieved through the quaternization of this compound with ethyl bromide. asianpubs.org This reaction extends the utility of this compound into the realm of ionic liquids, which have applications as solvents and catalysts. asianpubs.orgresearchgate.netpsu.edu The synthesis of these ionic liquids often involves straightforward quaternization reactions, where a tertiary amine reacts with an alkyl halide. researchgate.net

Modern Catalytic Synthetic Protocols

More recent synthetic strategies have focused on developing more efficient and selective catalytic methods for the preparation of N1-alkylated benzotriazoles.

Intramolecular Cyclization Pathways for N1-Alkyl Benzotriazoles

A high-yielding protocol for the synthesis of N1-alkyl benzotriazoles involves the intramolecular cyclization of N-alkyl o-phenylenediamines. tsijournals.comtsijournals.com This method avoids the use of potentially explosive azides and overcomes drawbacks of other methods like low yields and the need for strictly anhydrous conditions. tsijournals.com The process involves the diazotization of the N-alkyl o-phenylenediamine (B120857) followed by an in-situ intramolecular cyclization, which can be catalyzed by sodium acetate (B1210297) trihydrate. tsijournals.com Another approach utilizes a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid for the diazotization and subsequent cyclization of N-alkyl ortho-aminoanilines, demonstrating good functional group tolerance. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) in Benzotriazole Scaffold Construction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been employed in the construction of complex benzotriazole-containing scaffolds. researchgate.netias.ac.in This reaction allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. In the context of benzotriazole synthesis, this methodology can be used to create benzotriazole-triazole conjugates by reacting benzotriazole alkynes with aryl azides. researchgate.netias.ac.in While not a direct synthesis of this compound itself, this method is crucial for building more complex derivatives from a benzotriazole core. The reaction is typically catalyzed by a copper(I) source and can be carried out under mild conditions. researchgate.netsoton.ac.uk A metal-free alternative involves the [3+2] cycloaddition of azides and in-situ generated arynes, which provides a scalable and safer route to substituted benzotriazoles. fu-berlin.de

Functionalization and Derivatization Strategies of the this compound Core

Electrophilic Halogenation Reactions (Chlorination, Bromination)

Electrophilic halogenation is a fundamental method for introducing halogen atoms onto the benzene (B151609) ring of this compound. These reactions typically require a Lewis acid catalyst to activate the halogen, making it a sufficiently strong electrophile to attack the aromatic ring. libretexts.orgmasterorganicchemistry.comlibretexts.org The position of halogenation is directed by the electronic nature of the benzotriazole system.

Chlorination: The chlorination of this compound can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that is subsequently attacked by the electron-rich benzene ring. youtube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where a chlorine atom replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comsavemyexams.com

Bromination: Similarly, bromination is carried out using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orglibretexts.org The catalyst enhances the electrophilicity of the bromine molecule, facilitating the substitution reaction. libretexts.orglibretexts.org The reaction of this compound with bromine leads to the formation of brominated derivatives, such as 5-bromo-1-ethyl-1H-benzo[d] Current time information in Bangalore, IN.google.comresearchgate.nettriazole. The introduction of a bromine atom can significantly alter the compound's reactivity and lipophilicity.

Table 1: Electrophilic Halogenation of this compound

Reaction Reagents Catalyst Product
Chlorination Cl₂ FeCl₃ or AlCl₃ Chloro-1-ethylbenzotriazole
Bromination Br₂ FeBr₃ or AlBr₃ Bromo-1-ethylbenzotriazole

Carboxylation and Subsequent Esterification at Specific Ring Positions

The introduction of a carboxyl group onto the this compound core opens up numerous avenues for further derivatization. This is often achieved through a multi-step synthesis beginning with a precursor that already contains a functional group amenable to conversion into a carboxylic acid.

A common strategy involves the use of a starting material like 4-amino-3-nitrobenzoic acid, which can be converted to a benzotriazole derivative. For instance, the synthesis of this compound-5-carboxylic acid can be accomplished through the cyclization of an appropriate precursor, followed by alkylation with an ethylating agent. google.com The resulting carboxylic acid can then be readily converted into a variety of esters through reaction with different alcohols in the presence of an acid catalyst or a coupling agent. google.com

Esterification is a key subsequent reaction. For example, this compound-5-carboxylic acid can be reacted with an alcohol (R²OH) in the presence of a coupling agent or after conversion to the corresponding acyl chloride. google.com The reaction of the acyl chloride with an alcohol, often in the presence of a base like triethylamine, yields the desired ester. google.com This methodology allows for the synthesis of a library of ester derivatives with varying alkyl or aryl groups.

Table 2: Synthesis of this compound-5-carboxylic Acid and its Ethyl Ester

Step Reactants Reagents/Conditions Product
Saponification 1-Ethyl-5-ethoxycarbonylbenzotriazole NaOH solution, 1,4-dioxane, 50°C This compound-5-carboxylic acid
Acyl Chloride Formation This compound-5-carboxylic acid Oxalyl chloride, Dichloromethane, -5°C This compound-5-carbonyl chloride

Synthesis of this compound-Containing Hydrazides and Schiff Bases

The carboxylic acid and ester derivatives of this compound are valuable intermediates for the synthesis of hydrazides and Schiff bases, which are classes of compounds known for their diverse biological activities. nih.govhygeiajournal.comrjptonline.org

Hydrazide Synthesis: this compound-containing hydrazides are typically prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate. rjptonline.orgnih.gov This nucleophilic acyl substitution reaction involves the attack of the hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the hydrazide. rjptonline.org The reaction is often carried out in a solvent like ethanol (B145695) and may require heating to proceed to completion. rjptonline.orgnih.gov

Schiff Base Synthesis: Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.comajchem-a.com this compound-containing Schiff bases can be prepared by first synthesizing an amino derivative of this compound. This can be achieved, for example, by the reduction of a nitro-substituted this compound. The resulting amine can then be reacted with a variety of aldehydes or ketones to form the corresponding Schiff bases. nih.gov The reaction is typically acid-catalyzed and involves the removal of a water molecule.

These synthetic strategies provide access to a wide array of this compound derivatives with potential applications in various fields of chemistry.

Mechanistic Investigations of 1 Ethylbenzotriazole Reactivity

Nucleophilic and Electrophilic Reaction Mechanisms Involving the Benzotriazole (B28993) Moiety

The benzotriazole ring system in 1-ethylbenzotriazole possesses a unique electronic structure that dictates its behavior towards both nucleophiles and electrophiles. The triazole portion is electron-withdrawing, which influences the reactivity of the fused benzene (B151609) ring and the N-ethyl substituent.

Electrophilic Aromatic Substitution Patterns on the Benzotriazole Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the electronic properties of the heterocyclic moiety. The general mechanism for EAS involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. quora.commasterorganicchemistry.com

The triazole ring acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. mnstate.edu Electron-withdrawing groups generally direct incoming electrophiles to the meta position relative to their point of attachment. However, in fused ring systems like benzotriazole, the directing effects are more complex. The positive charge of the intermediate arenium ion is delocalized to the ortho and para positions. masterorganicchemistry.commnstate.edu An electron-withdrawing substituent destabilizes this cation, slowing the reaction.

Rearrangement Processes and Tautomeric Equilibrium Dynamics

The structural dynamics of this compound, including potential rearrangements and the consequences of its fixed tautomeric state, are crucial aspects of its chemistry.

Pyrolytic 1,5-Sigmatropic Shifts in Alkylbenzotriazoles

Pyrolysis of N-substituted benzotriazoles can lead to complex rearrangements. A sigmatropic rearrangement is a pericyclic reaction where a σ-bond migrates across a π-system. wikipedia.org Specifically, a acs.orgacs.org-sigmatropic shift involves the migration of a substituent over five atoms. wikipedia.orglibretexts.org

Studies on the pyrolysis of 1-ethoxycarbonylbenzotriazole have shown that it can lead to the formation of both this compound and 2-ethylbenzotriazole. A proposed mechanism for the interconversion of these isomers involves a acs.orgacs.org-sigmatropic shift of the ethyl group from one nitrogen atom to another. researchgate.net This suggests that under certain thermal conditions, the ethyl group of this compound could potentially migrate to the N2 position.

However, flash vacuum pyrolysis (FVP) of simple 1-alkylbenzotriazoles often follows a different pathway. The FVP of 1-methylbenzotriazole (B83409) at 600 °C results in a near-quantitative yield of N-phenylmethanimine. acs.org This occurs through the extrusion of N₂ to form a diradical, followed by a rapid 1,4-hydrogen shift, a process that is mechanistically distinct from a sigmatropic shift. acs.orgresearchgate.net This pathway is so efficient that it precludes the formation of other rearranged products. acs.org This indicates that the specific conditions of pyrolysis (e.g., temperature, pressure) are critical in determining the reaction outcome for this compound, with different rearrangement pathways being dominant.

PrecursorPyrolysis ConditionsMajor Product(s)Proposed RearrangementReference
1-EthoxycarbonylbenzotriazoleStatic Pyrolysis (110-200 °C)This compound, 2-Ethylbenzotriazole acs.orgacs.org-Sigmatropic Shift (interconversion) researchgate.net
1-MethylbenzotriazoleFVP (600 °C)N-Phenylmethanimine1,4-Hydrogen Shift acs.org
1-PhenylbenzotriazolePyrolysis (~360 °C) or FVPCarbazoleGraebe-Ullmann Reaction (Cyclization) researchgate.net

Spectroscopic Probes of Tautomeric Forms and Proton Exchange Kinetics

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. semanticscholar.org The parent compound, benzotriazole, exists in a dynamic equilibrium between two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. This equilibrium is influenced by factors such as solvent polarity and temperature. psu.edunih.gov

In this compound, the presence of the ethyl group at the N1 position prevents the classic proton-transfer tautomerism observed in the unsubstituted parent molecule. The structure is "locked" as the 1-substituted isomer. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, are the primary tools used to study and confirm such structures. nih.govresearchgate.net The ¹H and ¹³C NMR spectra of this compound show a single set of signals consistent with the C₂ᵥ symmetry of the 1-substituted structure, rather than the averaged signals or multiple sets of signals that would indicate a dynamic equilibrium with a 2-ethyl tautomer. The absence of an N-H proton signal in the ¹H NMR spectrum further confirms that the molecule is N-substituted. While proton exchange kinetics are a key area of study for the parent benzotriazole, in this compound, such analysis is not applicable to N-H tautomerism.

Role as a Synthetic Auxiliary and Leaving Group in Chemical Transformations

The benzotriazole moiety is highly regarded as a versatile synthetic auxiliary. lupinepublishers.comlupinepublishers.comnih.gov This utility stems from its ability to be easily introduced into a molecule, activate it towards a desired transformation, and then be readily removed. The 1-ethylbenzotriazolyl group can function in a similar capacity.

The general strategy involves attaching the benzotriazole group to a substrate, which activates an adjacent position for nucleophilic attack or deprotonation. After the desired reaction, the benzotriazolyl group can be cleaved, often under reductive conditions (e.g., with LiAlH₄ or Grignard reagents) or via elimination. This methodology has been widely applied in the synthesis of amines, ethers, and various heterocyclic systems. lupinepublishers.com

The benzotriazolide anion is also an excellent leaving group, a property attributed to its stability as a weak base after departure. nku.edumasterorganicchemistry.com This makes derivatives of benzotriazole valuable in substitution reactions. For example, alcohols can be converted into their corresponding benzotriazolyl derivatives. This transforms the poor leaving group (hydroxide) into a good leaving group (benzotriazolide), facilitating subsequent nucleophilic substitution reactions. libretexts.orglibretexts.org While many applications use 1H-benzotriazole, the principles are directly applicable to this compound, where the 1-ethylbenzotriazolyl moiety would serve as the activating and leaving group.

Mechanistic Aspects of Catalysis by this compound Derivatives

The catalytic activity of benzotriazole derivatives, including N-substituted variants like this compound, is a subject of significant research, particularly in the realm of transition metal-catalyzed organic synthesis. These compounds can act as ligands or directing groups, profoundly influencing the reaction mechanism, efficiency, and selectivity. The mechanistic investigations primarily focus on how the benzotriazole moiety interacts with metal centers and substrates to facilitate chemical transformations.

A notable area of investigation is the rhodium-catalyzed coupling of benzotriazoles with allenes. nih.govnih.govacs.org These studies provide a foundational understanding of how N-substituted benzotriazoles, by extension including this compound, could behave in a catalytic cycle. The mechanism is complex and involves several key steps, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

Computational and experimental studies have elucidated the intricate details of the rhodium-catalyzed reaction. The regioselectivity of the product, yielding either N1- or N2-substituted benzotriazoles, is highly dependent on the nature of the phosphine (B1218219) ligand attached to the rhodium center. nih.govacs.org For instance, the use of DPEphos as a ligand favors the formation of the N2-substituted product. nih.gov The proposed catalytic cycle begins with the coordination of the benzotriazole derivative to the rhodium(I) complex. A critical step in the mechanism is the oxidative addition of the N-H bond of the benzotriazole tautomer to the rhodium center, forming a rhodium(III)-hydride intermediate. However, more recent studies suggest a mechanism involving proton shuttling assisted by a counteranion, which avoids the direct oxidative addition of the N-H bond. nih.govacs.org

Following the formation of the active rhodium-hydride species, the allene (B1206475) substrate coordinates to the metal center. This is followed by a migratory insertion of the allene into the rhodium-hydride bond, which can proceed through different pathways, leading to various regioisomeric intermediates. The final step is the reductive elimination from the rhodium(III) center, which regenerates the rhodium(I) catalyst and releases the N-allylbenzotriazole product. The specific pathway and the stability of the intermediates are influenced by steric and electronic factors of both the benzotriazole derivative and the ancillary ligands.

Another significant area where benzotriazole derivatives play a crucial role is in copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". soton.ac.ukorganic-chemistry.orgresearchgate.net In these reactions, benzotriazole derivatives can act as ligands that stabilize the catalytically active copper(I) species and modulate its reactivity. While direct catalysis by this compound itself is not extensively documented, its structural features suggest it could participate in forming catalytically active copper complexes.

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. organic-chemistry.orgrsc.org The benzotriazole derivative can coordinate to the copper center, influencing the electronic properties and steric environment of the catalyst. This coordination can enhance the rate and efficiency of the subsequent steps, which include the coordination of the azide (B81097) and the final cyclization to form the triazole ring. The role of the ligand is crucial in preventing the oxidation of the Cu(I) catalyst and in facilitating the key bond-forming steps.

The following table summarizes the key mechanistic steps and the role of benzotriazole derivatives in these catalytic systems.

Catalytic SystemKey Mechanistic StepsRole of Benzotriazole Derivative
Rhodium-Catalyzed Allene Coupling 1. Ligand Exchange2. Oxidative Addition (or Proton Shuttle)3. Allene Coordination4. Migratory Insertion5. Reductive EliminationSubstrate and directing group, influencing regioselectivity. The N-substituent can affect the electronic properties and stability of intermediates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1. Formation of Cu(I)-acetylide2. Coordination of Azide3. Cyclization4. ProtonolysisLigand to stabilize the Cu(I) catalytic species, preventing oxidation and promoting the cycloaddition.

Research into the catalytic applications of this compound and its derivatives continues to evolve, with ongoing efforts to understand the subtle mechanistic details that govern their reactivity. These investigations are critical for the design of more efficient and selective catalysts for a wide range of organic transformations.

Advanced Applications in Organic Synthesis and Catalysis

Catalytic and Stoichiometric Roles in Heterocycle Synthesis

The benzotriazole (B28993) framework is a cornerstone in modern heterocyclic chemistry, providing pathways to complex molecules that are otherwise difficult to synthesize. researchgate.netethernet.edu.et Its derivatives can be employed in both catalytic and stoichiometric capacities to facilitate the construction of various heterocyclic rings.

Benzotriazole-based reagents have proven instrumental in the regiospecific synthesis of substituted pyrazoles. One notable method involves the use of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-aryl)-2-propenals as precursors. These compounds react with hydrazines to yield 1,4,5-trisubstituted pyrazoles with complete control over the regiochemical outcome. doaj.org This strategy leverages the benzotriazole group as an excellent leaving group, guiding the cyclization process to afford a single, desired isomer.

While direct synthesis of tetrazoles using 1-ethylbenzotriazole is less documented, the general importance of substituted triazoles and tetrazoles as key components in pharmacologically active compounds drives continuous development in their synthesis. researchgate.net For instance, the thermolysis of 5-(2-pyrazinyl)tetrazole is a known route to a 1,2,3-triazolo[1,5-a]pyrazine, showcasing how tetrazoles can serve as precursors to fused heterocyclic systems. nih.gov

The versatility of the benzotriazole methodology extends to the synthesis of other important five-membered heterocycles. While many modern methods for synthesizing imidazoles, pyrroles, and thiazoles exist nih.govrsc.orgnih.gov, those mediated by benzotriazole offer unique advantages. N-acylbenzotriazoles, for example, are key intermediates in the synthesis of oxazolines and thiazolines under microwave irradiation. scielo.org.mx The benzotriazole group facilitates the necessary cyclization and dehydration steps. The application of benzotriazole derivatives improves many synthetic routes and, in some cases, allows for the construction of molecules with substituent combinations that are challenging to achieve through other methods. researchgate.net

Development of this compound-Based Acylation and Alkylation Reagents

N-substituted benzotriazoles are precursors to a powerful class of reagents for acylation and alkylation. By converting the N-H group (in 1H-benzotriazole) or activating an N-alkyl derivative, the benzotriazole moiety can be transformed into a superior leaving group, facilitating the transfer of acyl or alkyl groups to a wide range of nucleophiles.

N-acylbenzotriazoles are exceptionally versatile, stable, and often crystalline acylating agents, serving as effective alternatives to more reactive and less stable acid chlorides. bohrium.com They are readily prepared from carboxylic acids and offer mild reaction conditions for a variety of acylation reactions. organic-chemistry.orgorganic-chemistry.org

N-Acylation: N-acylbenzotriazoles react efficiently with ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides in high yields under neutral conditions. organic-chemistry.org This avoids the often harsh conditions or strong bases required with other acylating agents. organic-chemistry.org

O-Acylation: These reagents are used for the O-acylation of aldehydes, leading to the formation of esters. scielo.org.mx

C-Acylation: They are highly effective for the C-acylation of various carbon nucleophiles. This includes the synthesis of 1,3-diketones from ketone enolates and the regiospecific acylation of electron-rich heterocycles like pyrroles and indoles. scielo.org.mx

S-Acylation: Thiols can be readily acylated by N-acylbenzotriazoles to form thioesters, a transformation that is particularly useful when the corresponding acid chlorides are unstable or difficult to access.

Below are tables summarizing the broad utility of N-acylbenzotriazoles in various acylation reactions.

Table 1: N-Acylation of Amines with N-Acylbenzotriazoles Data sourced from Katritzky et al., J. Org. Chem., 2000. organic-chemistry.org

Amine SubstrateAcylating AgentProductYield (%)
AnilineN-BenzoylbenzotriazoleN-Phenylbenzamide95
BenzylamineN-AcetylbenzotriazoleN-Benzylacetamide98
DiethylamineN-PropionylbenzotriazoleN,N-Diethylpropionamide92
Aqueous AmmoniaN-Phenylacetylbenzotriazole2-Phenylacetamide94

Table 2: C-, O-, and S-Acylation using N-Acylbenzotriazoles Data synthesized from various sources. scielo.org.mx

Nucleophile TypeSubstrate ExampleAcylating AgentProduct Type
C-Acylation PyrroleN-Acetylbenzotriazole2-Acetylpyrrole
O-Acylation BenzaldehydeN-BenzoylbenzotriazoleBenzoic acid benzoyl ester
S-Acylation ThiophenolN-AcetylbenzotriazoleS-Phenyl thioacetate

In benzotriazolyl-alkylation, the benzotriazole group functions as a control element and an excellent leaving group to facilitate the formation of carbon-carbon bonds. nih.gov This strategy involves attaching an alkyl group to the N1 position of benzotriazole. The resulting N-alkylbenzotriazole can then be deprotonated at the α-carbon of the alkyl group, creating a carbanion stabilized by the benzotriazole ring. This nucleophile can react with various electrophiles. Subsequently, the benzotriazole moiety can be removed, often reductively, or substituted by another nucleophile, effectively achieving a net alkylation of the electrophile. This methodology provides a robust platform for constructing complex molecular frameworks.

Utilization of Polymer-Supported this compound Systems as Catalysts and Reagents

The immobilization of reagents and catalysts on solid supports is a key principle of green chemistry, allowing for easy separation of the reagent from the reaction mixture, simplification of product purification, and the potential for catalyst recycling. cam.ac.ukbiotage.com Benzotriazole has been successfully immobilized on various polymer supports to create recyclable catalytic systems. nih.gov

Four types of polymer-supported benzotriazoles have been prepared by linking benzotriazole derivatives (like 5-(hydroxymethyl)benzotriazole or benzotriazole-5-carboxylic acid) to common resins such as Wang resin and Merrifield resin, as well as to (monomethoxy)poly(ethylene glycol) (MeO-PEG). nih.gov

These supported catalysts have demonstrated high efficacy in promoting multi-component reactions. A prominent example is their use in the synthesis of tetrahydroquinolines via the condensation of aldehydes with aromatic amines. nih.govacs.org The ether-type benzotriazole, created by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin, was identified as the most effective catalyst for this transformation. nih.gov This solid-phase catalyst allows for the production of tetrahydroquinoline products in high purity through simple filtration, and the resin can be recovered and reused multiple times without a significant loss of catalytic activity. nih.gov

Despite a comprehensive search for scientific literature and data, no specific information or detailed research findings could be located regarding the application of This compound in formylation, thiocarbamoylation, or related derivatization reactions in organic synthesis.

The conducted searches focused on identifying the role of this compound as a reagent, catalyst, or auxiliary in these specific chemical transformations. However, the available literature primarily details the use of other benzotriazole derivatives, such as N-formylbenzotriazole as a formylating agent or the use of the unsubstituted benzotriazole moiety as an activating group for carboxylic acids.

The absence of pertinent data within the search results prevents the generation of a scientifically accurate and informative article on the advanced applications of this compound in formylation, thiocarbamoylation, and related derivatizations as requested. Creating content on this topic without supporting research would lead to speculation and inaccuracies, which is contrary to the required standards of a professional and authoritative article.

Therefore, the section on "," specifically subsection 4.4, "Applications in Formylation, Thiocarbamoylation, and Related Derivatizations," cannot be completed as per the provided outline due to the lack of available information on the specified chemical compound in these contexts.

Theoretical and Computational Chemistry Studies of 1 Ethylbenzotriazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) and ab initio methods are workhorses in modern computational chemistry for predicting the properties of molecules like 1-ethylbenzotriazole. schrodinger.com DFT methods, such as those using the B3LYP functional, are popular due to their balance of computational cost and accuracy. chimicatechnoacta.ru Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy at a greater computational expense. aps.org

These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wide range of molecular properties can be determined. For instance, in a study of the related compound 1-(hydroxymethyl)benzotriazole, calculations at the B3LYP/6-311++G** level were used to determine that it is slightly less stable than its 2-(hydroxymethyl) isomer. nih.gov For this compound, such calculations would confirm the planarity of the benzotriazole (B28993) ring system and the preferred orientation of the ethyl group.

Key molecular properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap generally implies higher reactivity. Other properties typically calculated are rotational constants, vibrational frequencies, and thermochemical data like the heat of formation. nist.gov

Table 1: Representative Molecular Properties Calculable by Quantum Chemical Methods (Note: This table is illustrative of properties that can be calculated; specific values for this compound require dedicated computational studies.)

Property Typical Computational Method Significance
Optimized Geometry DFT (e.g., B3LYP/6-31G*) Provides bond lengths and angles for the lowest-energy structure.
HOMO Energy DFT, Ab initio Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy DFT, Ab initio Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap DFT, Ab initio Indicates chemical reactivity and electronic excitation energy. chimicatechnoacta.ru
Dipole Moment DFT, Ab initio Quantifies molecular polarity, influencing solubility and intermolecular forces. semanticscholar.org
Vibrational Frequencies DFT, Ab initio Predicts infrared and Raman spectra for compound identification.

The interaction of molecules with light is governed by their excited electronic states. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced multiconfigurational methods like CASSCF and CASPT2 are used to investigate these states. caltech.edutu-braunschweig.deaps.org These calculations yield vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption. units.it

The molecular dipole moment (μ) is a measure of the charge separation within a molecule and is a key determinant of its interaction with polar solvents and electric fields. Experimental dipole moments for azoles have been shown to agree well with those calculated by DFT. nih.gov For the parent 1H-benzotriazole, the ground-state dipole moment is substantial. Monte Carlo calculations revealed a ground-state dipole moment of around 4.0 D in the gas phase, which increases significantly upon solvation in water. nih.gov The introduction of the ethyl group at the N1 position will alter the magnitude and direction of the dipole moment vector compared to 1H-benzotriazole.

Table 2: Calculated Electronic Properties of the Parent Compound, 1H-Benzotriazole (Source: Data from high-level CASPT2//CASSCF calculations for illustrative purposes. researchgate.net)

State Excitation Type Vertical Excitation Energy (eV) Dipole Moment (Debye)
Ground State (S₀) - 0.00 ~4.0
First Excited State (S₁) ¹(n, π*) ~4.5 ~1.1

Molecular Dynamics Simulations and Solvent Interaction Studies

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, particularly its interactions with its environment. nih.govresearchgate.net

MD simulations can model how a solute like this compound interacts with a solvent, such as water. osti.govlivecomsjournal.org In a typical simulation, a single this compound molecule is placed in a box filled with a large number of explicit water molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of every atom. researchgate.net

These simulations provide a detailed picture of the solvation shell around the molecule. They can reveal the number of water molecules in the first solvation shell, their average orientation with respect to the solute, and the average residence time of water molecules near the benzotriazole ring or the ethyl group. This allows for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. rsc.org

For the parent 1H-benzotriazole, computational studies have shown that interaction with water significantly polarizes the molecule, increasing its dipole moment from ~4.0 D to ~6.9 D. nih.gov This is due to strong hydrogen bonding between the triazole nitrogens and water molecules. For this compound, MD simulations would similarly be able to quantify the hydrogen bonding between its N2 and N3 atoms and surrounding water molecules, as well as the hydrophobic interactions around the benzene (B151609) ring and the ethyl substituent. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, providing information on transient species like transition states that are difficult or impossible to observe experimentally. ethz.ch

To study a chemical reaction, such as the nitration or halogenation of this compound, computational chemists map out the potential energy surface connecting reactants to products. nih.gov A key goal is to locate the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. iupac.org According to transition state theory, the energy of the TS relative to the reactants determines the activation energy (energy barrier) of the reaction, which in turn governs the reaction rate. nih.govuni-giessen.de

The geometry of the transition state is located on the potential energy surface using various algorithms. A true TS structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the forming of a new one). iupac.orgrsc.org

For example, a computational study of the pyrolysis of a precursor to this compound involved DFT calculations (B3LYP/6-31G*) to determine the free activation energies for potential reaction pathways, thereby elucidating the most likely mechanism. researchgate.net A similar approach could be applied to reactions involving this compound itself to understand its reactivity and regioselectivity.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This table demonstrates the type of data obtained from a reaction mechanism study. The reaction and values are hypothetical.)

Species Description Computational Method Relative Energy (kcal/mol)
Reactants This compound + Reagent DFT (e.g., B3LYP/6-311+G**) 0.0
Transition State Activated complex DFT (e.g., B3LYP/6-311+G**) +25.0

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides atomic-level insights into the mechanisms governing the behavior of inhibitor molecules at interfaces. These studies are crucial for understanding how molecules like this compound interact with metal surfaces to form protective layers. By modeling these interactions, researchers can predict adsorption energies, geometries, and the electronic changes that underpin the inhibition process.

Adsorption Behavior on Metal Surfaces (e.g., Copper, Brass)

Computational models have extensively explored the adsorption of benzotriazole (BTA), the parent molecule of this compound, on various metal surfaces, with a primary focus on copper and its alloys like brass. These studies reveal a complex interplay of forces and bonding that dictates the formation and stability of the protective film.

The adsorption process can occur through two primary modes: physisorption and chemisorption. researchgate.net In physisorption, the molecule is held to the surface by weaker van der Waals forces, often lying parallel to the surface. researchgate.netrsc.org Chemisorption involves the formation of stronger chemical bonds between the inhibitor molecule and the metal surface atoms. For benzotriazole and its derivatives, this interaction is dominated by the nitrogen atoms in the triazole ring. researchgate.netbeilstein-journals.org

DFT calculations have shown that BTA can adsorb onto a Cu(111) surface either as an intact molecule or in a deprotonated state (as benzotriazolate, BTA⁻). lsbu.ac.ukreading.ac.uk The deprotonated form typically results in stronger chemisorption. researchgate.net The orientation of the adsorbed molecule is highly dependent on the surface coverage; at low coverages, a flat-lying orientation is often preferred, while at higher coverages, a more densely packed, upright orientation becomes more stable. researchgate.netlsbu.ac.uk In this upright position, the molecules can form highly ordered self-assembled metal-organic structures. lsbu.ac.ukreading.ac.uk

On copper, the interaction often leads to the formation of a Cu(I)BTA polymeric complex, which is considered the primary protective entity. researchgate.netmdpi.com The ethyl group of this compound would likely influence the packing density and intermolecular interactions within this film due to steric effects.

Studies on brass, a copper-zinc alloy, indicate that benzotriazole derivatives inhibit the dissolution of both copper and zinc. researchgate.net The inhibitor forms a protective barrier that prevents the dezincification process, a common corrosion mechanism in brass. researchgate.net Computational modeling on a modeled Cu-25%Zn brass surface has been used to investigate the adsorption of BTA, providing insights into the preferential binding sites and energies on an alloy surface. researchgate.net

Table 1: Calculated Adsorption Energies for Benzotriazole (BTA) on Copper Surfaces

The following table, generated from data in the text, summarizes typical adsorption energies calculated using DFT for different adsorption scenarios of the parent molecule, benzotriazole. These values illustrate the relative stability of different inhibitor-surface interactions.

Adsorption ModeSurfaceAdsorption Energy (eV)Description
PhysisorptionCu(111)< 0.1Weak interaction, molecule lies parallel to the surface. researchgate.net
Weak ChemisorptionCu(111)~0.43Involves intact BTAH molecule bonding through nitrogen sp² lone pairs. researchgate.net
Strong ChemisorptionDefective CopperVariesInvolves deprotonated BTA (BTA⁻) and is stronger on under-coordinated Cu atoms. researchgate.net

Influence of Surface Defects and Impurities on Adsorption Phenomena

Real metal surfaces are not perfectly uniform crystalline structures; they contain a variety of defects such as steps, kinks, vacancies, and grain boundaries. researchgate.net Furthermore, the surface may be contaminated with impurities, such as oxides or adsorbed ions like chloride from the environment. mdpi.com Computational studies have demonstrated that these imperfections play a critical role in the adsorption of inhibitor molecules.

Surface defects are generally more chemically reactive than the flat terrace regions of a crystal. researchgate.net DFT calculations have shown that the adsorption energy of benzotriazole is significantly higher at these under-coordinated defect sites. researchgate.net This preferential adsorption means that inhibitor molecules are likely to bind first and most strongly to the most vulnerable sites on a metal surface, which is a key aspect of their protective function.

Table 2: Factors Influencing Adsorption on Defective/Impure Surfaces

This table, based on textual data, outlines how different surface features and impurities, as investigated through computational and experimental studies on benzotriazole, influence the adsorption process.

FeatureInfluence on AdsorptionMechanism
Surface Defects (Steps, Vacancies)Enhanced Adsorption EnergyDefect sites have under-coordinated, more reactive metal atoms that form stronger bonds with the inhibitor. researchgate.netresearchgate.net
Oxide Layers (e.g., Cu₂O)Facilitates Film FormationThe oxide layer can act as a precursor for the formation of the stable Cu(I)-inhibitor complex. researchgate.net
Chloride Ions (Cl⁻)Competitive/Co-adsorptionChloride can compete for surface sites or co-adsorb, forming mixed complexes (e.g., Cu-BTA-Cl) that alter the protective film. mdpi.com

Electrochemical Behavior and Interfacial Phenomena

Electrochemical Characterization Techniques Applied to 1-Ethylbenzotriazole Systems

To investigate the electrochemical behavior of this compound, researchers employ a suite of sensitive techniques that can probe the intricate processes occurring at the metal-electrolyte interface. These methods are fundamental in characterizing the protective properties of the compound.

Potentiodynamic polarization is a key electrochemical technique used to evaluate the corrosion inhibition performance of this compound. This method involves changing the potential of a metal sample and measuring the resulting current. The data from these studies, often presented as Tafel plots, provide critical parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr).

In studies involving materials like mild steel in acidic environments, the addition of benzotriazole (B28993) derivatives has been shown to significantly shift the corrosion potential and reduce the corrosion current density. asianpubs.orgekb.eg This indicates that these compounds can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, functioning as mixed-type inhibitors. asianpubs.orgabechem.comrasayanjournal.co.in The effectiveness of the inhibition typically increases with the concentration of the inhibitor. asianpubs.org For instance, research on a benzotriazolium ionic liquid demonstrated that increasing its concentration led to a decrease in the corrosion rate of mild steel in hydrochloric acid. asianpubs.org

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 5 wt. % HCl in the Absence and Presence of a Benzotriazolium Ionic Liquid Inhibitor. asianpubs.org

Inhibitor Concentration (mmol/L) Ecorr (mV vs. SCE) icorr (μA/cm²) Inhibition Efficiency (%)
0 -480 1150 -
5 -475 560 51.3
10 -472 410 64.3
20 -465 290 74.8
40 -460 225 80.4

This table illustrates the effect of increasing inhibitor concentration on the corrosion parameters of mild steel. As the concentration of the benzotriazolium ionic liquid increases, the corrosion current density (icorr) decreases, and the inhibition efficiency increases, while the corrosion potential (Ecorr) shows a slight positive shift.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the protective film formed by this compound on a metal surface. asianpubs.orgekb.eg By applying a small amplitude AC signal over a range of frequencies, EIS can provide detailed information about the resistance and capacitance of the interface. asianpubs.org

EIS studies have shown that the presence of benzotriazole derivatives in a corrosive medium leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). asianpubs.orgrasayanjournal.co.in The increase in Rct is attributed to the formation of a protective adsorbed layer on the metal surface, which hinders the charge transfer process associated with corrosion. asianpubs.orgrasayanjournal.co.in The decrease in Cdl is often due to the displacement of water molecules and other ions from the metal surface by the inhibitor molecules. asianpubs.org The impedance data is often modeled using equivalent electrical circuits to quantify these parameters.

Table 2: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 5 wt. % HCl with and without a Benzotriazolium Ionic Liquid Inhibitor. asianpubs.org

Inhibitor Concentration (mmol/L) Rct (Ω cm²) Cdl (μF/cm²) Inhibition Efficiency (%)
0 45 180 -
5 95 120 52.6
10 140 95 67.9
20 205 70 78.0
40 260 55 82.7

This table demonstrates that with an increasing concentration of the benzotriazolium ionic liquid, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases, indicating the formation of a more protective film.

Voltammetric techniques, such as cyclic voltammetry (CV), and chronoamperometry are instrumental in studying the electrochemical reactions and mass transport phenomena related to this compound. scielo.org.conih.govyoutube.com CV involves sweeping the potential of an electrode and measuring the resulting current, which can reveal the redox behavior of the compound and its interaction with metal surfaces. nih.govresearchgate.net Chronoamperometry, on the other hand, measures the current as a function of time after a potential step is applied, providing insights into diffusion processes and reaction kinetics. scielo.org.coals-japan.com

These techniques can be used to determine the formation of complexes between this compound and metal ions, which is often a key step in the formation of a protective film. The shape of the voltammograms can indicate whether the adsorption is controlled by diffusion or by the kinetics of the surface reaction. youtube.com For instance, a peak-shaped voltammogram is characteristic of diffusion-controlled processes, while a sigmoidal shape can indicate a contribution from radial diffusion, especially at microelectrodes. scielo.org.co

Adsorption Mechanisms at Metal-Solution Interfaces

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier. Understanding the mechanisms of this adsorption is key to optimizing its performance.

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. nih.govresearchgate.net By fitting experimental data to different isotherm models (e.g., Langmuir, Freundlich, Temkin), it is possible to gain insights into the nature of the adsorption process. abechem.comresearchgate.net

The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is often found to be applicable to the adsorption of benzotriazole derivatives. abechem.comresearchgate.net This suggests that the inhibitor molecules form a single, uniform layer on the metal. The standard free energy of adsorption (ΔG°ads) can be calculated from the isotherm parameters, and its value can indicate whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). researchgate.nettubitak.gov.tr

The kinetics of adsorption, which describes the rate at which the inhibitor adsorbs, can be investigated using various kinetic models like the pseudo-first-order and pseudo-second-order models. nih.govrsujnet.org The pseudo-second-order model often provides a better fit for the adsorption of organic inhibitors, suggesting that the rate-limiting step may be chemisorption involving the sharing or transfer of electrons between the inhibitor and the metal. researchgate.net

Several physicochemical factors can influence the adsorption of this compound on metal surfaces. These include the concentration of the inhibitor, temperature, pH of the solution, and the nature of the metal and the electrolyte. chimicatechnoacta.runih.gov

The concentration of the inhibitor is a primary factor, with adsorption generally increasing with concentration up to a certain point, where surface saturation may occur. asianpubs.orgresearchgate.net Temperature can have a complex effect; in some cases, an increase in temperature can enhance adsorption, suggesting an endothermic process, which is often indicative of chemisorption. researchgate.net However, in other cases, higher temperatures can lead to desorption. rasayanjournal.co.in

The pH of the solution can affect the chemical form of the inhibitor and the charge on the metal surface, thereby influencing the electrostatic interactions between them. nih.gov The nature of the metal itself is also critical, as the strength of the bond between the nitrogen atoms in the triazole ring and the metal atoms will vary depending on the metal's electronic structure. researchgate.net Similarly, the composition of the electrolyte, including the presence of specific ions, can either compete with the inhibitor for adsorption sites or facilitate its adsorption. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the redox chemistry and electron transfer processes of this compound.

Detailed research findings, including data on electrochemical behavior, oxidation-reduction potentials, and electron transfer mechanisms for this particular compound, are not present in the reviewed sources. Consequently, the creation of data tables and an in-depth article on the electrochemical properties solely of this compound is not possible at this time.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the electrochemical characteristics of this compound.

Advanced Applications in Materials Science

Development of 1-Ethylbenzotriazole-Derived Ionic Liquids for Advanced Material Applications

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. olemiss.edu Their unique properties, such as low vapor pressure, high thermal stability, and tunable structures, make them highly attractive for various applications. researchgate.netnih.gov The synthesis of ionic liquids from N-alkylated heterocyclic compounds is a common practice.

Following this principle, this compound can serve as a precursor for the synthesis of novel ionic liquids. A notable example is the formation of 1-ethyl-3-ethylbenzotriazolium bromide ([C2Et]Br). The synthesis involves a two-step process:

Synthesis of this compound : Benzotriazole (B28993) is reacted with ethylbromide in an aqueous sodium hydroxide (B78521) solution, utilizing tetrabutylammonium (B224687) bromide as a phase transfer catalyst.

Quaternization : The resulting this compound is further reacted with ethylbromide to produce the 1-ethyl-3-ethylbenzotriazolium bromide ionic liquid. asianpubs.org

This successful synthesis demonstrates that the this compound framework can be readily converted into a stable ionic liquid, opening avenues for its use in advanced material applications.

Application as Electrolytes in Energy Devices

Ionic liquids are considered promising electrolytes for energy storage devices like supercapacitors and lithium-ion batteries due to their negligible flammability, wide electrochemical stability window, and high ionic conductivity. researchgate.netnih.gov These characteristics address the safety and performance limitations of traditional organic solvent-based electrolytes. skeletontech.comrsc.org The ideal electrolyte for a supercapacitor, for instance, should possess high ionic conductivity and low viscosity to facilitate the rapid movement of ions to the electrode surface, enabling high power density. skeletontech.commdpi.com

While the benzotriazolium ionic liquid, 1-ethyl-3-ethylbenzotriazolium bromide, has been synthesized and studied for other electrochemical applications, its specific use and performance data as an electrolyte in commercial energy storage devices like batteries and supercapacitors are not extensively documented in current research. asianpubs.org However, the fundamental properties of ionic liquids suggest that tailored benzotriazolium-based ILs could potentially be designed for such purposes. The key is to optimize the structure of the cation and anion to achieve the desired balance of properties.

Table 1: General Requirements for Ionic Liquid Electrolytes in Energy Devices

Property Desired Characteristic Rationale
Ionic Conductivity High (>1 mS/cm) Enables efficient charge transport and high power output. nih.govmdpi.com
Electrochemical Window Wide (>2.5 V) Allows for higher operating voltages, increasing energy density. nih.govmdpi.com
Thermal Stability High Ensures safety and operational reliability over a wide temperature range.
Viscosity Low Facilitates rapid ion mobility and better rate performance. rsc.org

| Flammability | Low / Non-flammable | Critical for device safety, a key advantage over volatile organic solvents. nih.gov |

This table presents generalized data for ionic liquids as a class of materials.

Role in Polymer and Composite Material Synthesis

Polymer composites, which involve the integration of fillers into a polymer matrix, are engineered to achieve enhanced properties compared to the individual components. mdpi.comnih.gov The synthesis methods for these materials are diverse and include techniques like in-situ polymerization, melt intercalation, and solution mixing. wiley-vch.demdpi.com In some advanced composites, ionic liquids are used as solvents, plasticizers, or as surface modifiers for nanofillers to improve their dispersion within the polymer matrix. nih.gov

Currently, the scientific literature does not extensively report on the specific role of this compound or its derived ionic liquids directly in the synthesis of polymers or as a primary component in composite materials. While polypyrrole (PPy) and other nitrogen-containing polymers are used to create functional composites semanticscholar.org, the direct polymerization or integration of this compound into such systems is not a well-documented application. The potential for its use in this area remains a subject for future research.

Integration into Functional Coatings and Surface Modifications

A significant application of this compound derivatives is in the formulation of functional coatings, particularly for corrosion protection. The ionic liquid 1-ethyl-3-ethylbenzotriazolium bromide ([C2Et]Br) has been identified as an effective corrosion inhibitor for mild steel in acidic environments. asianpubs.org The inhibiting effect is attributed to the interaction between the functional groups of the ionic liquid and the metal surface. The presence of the triazole ring, with its multiple nitrogen atoms (-C=N- and -N=N- groups), facilitates adsorption onto the steel surface, forming a protective layer that mitigates corrosion. asianpubs.org

Studies using weight loss measurements and electrochemical techniques have demonstrated that the inhibition efficiency of [C2Et]Br increases with its concentration.

Table 2: Corrosion Inhibition Efficiency of 1-ethyl-3-ethylbenzotriazolium bromide ([C2Et]Br) on Mild Steel in 5 wt.% HCl

Inhibitor Conc. (mmol/L) Inhibition Efficiency (%)
2 87.1
5 92.5
10 95.8
20 97.4

Data sourced from weight loss experiments conducted at 323 K for 5 hours. asianpubs.org

These findings confirm that the this compound structure can be successfully integrated into functional coatings and surface treatments to provide effective protection against corrosion.

Design of pH-Sensitive Smart Coatings

Smart coatings are advanced materials designed to respond to specific environmental stimuli, such as changes in pH. ulprospector.commdpi.com In the context of corrosion protection, a drop in local pH on a metal surface is often an early indicator of corrosion initiation. researchgate.net This phenomenon can be harnessed to trigger the release of an encapsulated corrosion inhibitor precisely when and where it is needed.

This smart-release mechanism has been extensively developed using the parent compound, Benzotriazole (BTA) . In these systems, BTA is encapsulated within micro or nanocontainers, which are then dispersed into a coating matrix. mdpi.com If the coating is damaged and corrosion begins, the local pH drops, causing the container walls to break down and release the BTA, which then passivates the metal surface. researchgate.netmdpi.com

Table 3: Performance of a pH-Responsive Smart Coating Containing Benzotriazole (BTA)

Coating System Added Component Self-Healing Performance (Repair Rate)
Epoxy Coating 0 wt% Microcapsules 1.11%
Epoxy Coating 5 wt% BTA-Microcapsules 50.19%
Epoxy Coating 10 wt% BTA-Microcapsules 79.54%

Data based on scratch-repair experiments for an epoxy coating embedded with pH-sensitive microcapsules containing BTA as the healing agent. mdpi.com

While this pH-responsive mechanism is well-established for benzotriazole, specific research detailing the integration and performance of this compound in such smart coating systems is not widely available. Given that it shares the functional benzotriazole core, it could potentially function similarly, though its efficacy and release kinetics would require dedicated investigation.

Biological Activity and Structure Activity Relationships Sar

Mechanisms of Ligand-Target Interactions

The ways in which 1-Ethylbenzotriazole derivatives bind to and affect biological targets like enzymes and receptors are central to their pharmacological activity.

Benzotriazole (B28993) derivatives have been widely recognized as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial for metabolizing foreign substances. nih.gov The inhibition can be irreversible, where the inhibitor binds covalently to the enzyme's active site, permanently deactivating it. libretexts.org This process often involves the enzyme converting a substrate analogue into a reactive group, which then forms a stable complex with the enzyme. savemyexams.com

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition : The inhibitor competes with the substrate for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. sci-hub.se

Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. libretexts.orgresearchgate.net This type of inhibition is not affected by substrate concentration. libretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, which affects the maximal velocity (Vmax). sci-hub.se

Mechanism-Based Inhibition : A derivative of 1-aminobenzotriazole (B112013) (1-ABT), a related compound, acts as a broad-spectrum, mechanism-based inactivator of various cytochrome P450 enzymes. nih.gov This has been used to enhance the efficacy of other drugs by preventing their metabolic breakdown. nih.gov For example, 1-ABT was used to boost the antitumor activity of erbB2 receptor tyrosine kinase inhibitors by increasing their exposure. nih.gov

Derivatives of benzotriazole are also reported to be non-competitive inhibitors of monoamine oxidases in vitro. nih.gov

The interaction of benzotriazole derivatives extends to cellular receptors. While specific studies on this compound are limited, research on related heterocyclic structures provides insight into potential mechanisms. For instance, thiazolidinone derivatives have been studied as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor, meaning they bind to a site distinct from the natural hormone binding site to modulate receptor activity. nih.gov These modulators were shown to stimulate signaling pathways and induce estradiol (B170435) production. nih.gov Similarly, other heterocyclic compounds have been developed to modulate critical targets like the erbB2 receptor tyrosine kinase. nih.gov

Antimicrobial and Antiviral Activity Profiles

Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

The antimicrobial effects of heterocyclic compounds, including benzotriazoles, are achieved through various molecular mechanisms. Metals, for instance, exert antimicrobial effects through mechanisms like oxidative stress, protein dysfunction, and membrane damage. nih.gov Benzotriazole derivatives can interfere with fundamental cellular processes. Some benzotriazole acrylonitriles have shown potent tubulin inhibition, disrupting the formation of microtubules essential for cell division and structure. nih.gov Other related compounds, like benzimidazoles, are known to target telomeric DNA, stabilizing it into G-quadruplex structures that can suppress oncogene expression and exhibit antiproliferative effects. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzotriazole derivatives. Research has shown that specific chemical modifications to the benzotriazole core can significantly impact efficacy and selectivity. nih.govmdpi.com

For example, in a series of multisubstituted benzazoles (including benzimidazoles and benzothiazoles), the benzothiazole (B30560) ring was found to enhance activity against Staphylococcus aureus. nih.gov Furthermore, adding electron-withdrawing groups at the 5-position of the benzazole structure increased activity against the fungus Candida albicans. nih.gov In studies of other heterocyclic antimicrobials, manipulating the thiol and phosphine (B1218219) ligands coordinated to a metal center was shown to modulate activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: SAR Findings in Benzazole and Related Antimicrobial Derivatives

Chemical ModificationTarget OrganismEffect on ActivitySource
Benzothiazole Ring SystemStaphylococcus aureusEnhanced Activity nih.gov
Electron-Withdrawing Groups at Position 5Candida albicansIncreased Activity nih.gov
Trimethylphosphine Ligands (in Auranofin Analogues)Gram-negative BacteriaHighest Activity nih.gov
Triethylphosphine Ligands (in Auranofin Analogues)Gram-positive BacteriaHighest Activity nih.gov
4-trichloromethyl on Phenyl Ring (Triazole)E. coli, B. subtilis, P. aeruginosaHighest Activity mdpi.com

Anticancer and Antiproliferative Mechanisms

The 1,2,3-triazole framework, closely related to benzotriazole, is a recognized building block in the development of new anticancer agents. nih.gov Hybrid molecules that combine this framework with other anticancer pharmacophores are being explored to overcome drug resistance. nih.gov

The anticancer mechanisms of benzotriazole and related heterocyclic derivatives are diverse and target multiple cellular pathways. nih.gov Key mechanisms include:

Tubulin Disruption : Many natural and synthetic compounds exert their anticancer effects by inhibiting microtubule assembly, which is critical for cell division. mdpi.com Benzotriazol acrylonitriles, for instance, have been identified as potent tubulin inhibitors. nih.gov

Induction of Apoptosis : These compounds can trigger programmed cell death (apoptosis) in cancer cells. mdpi.com

Enzyme Inhibition : As discussed, inhibition of crucial enzymes can halt cancer progression. Thiazole derivatives have been found to modulate critical targets like topoisomerase and HDAC. nih.gov

Signaling Pathway Modulation : Derivatives can inhibit key signaling pathways involved in cell growth and proliferation, such as NFkB/mTOR/PI3K/AkT. nih.gov

DNA Interaction : A significant mechanism involves the interaction with DNA structures. Benzimidazole derivatives, for example, can stabilize G-quadruplex structures in telomeres, which can suppress the activity of the telomerase enzyme, a key target in cancer therapy. researchgate.net

Table 2: Anticancer Mechanisms of Triazole and Benzazole Derivatives

Mechanism of ActionTarget Pathway/MoleculeEffectSource
Microtubule DisruptionTubulinInhibits microtubule formation, arresting cell cycle nih.govmdpi.com
Apoptosis InductionPro-apoptotic pathwaysTriggers programmed cell death nih.govmdpi.com
Enzyme InhibitionTopoisomerase, HDACModulates critical enzyme activity nih.gov
Signal Transduction InhibitionNFkB/mTOR/PI3K/AkTInhibits proliferation and survival pathways nih.gov
DNA Structure StabilizationTelomeric G-quadruplexSuppresses telomerase activity researchgate.net

Targeting Specific Protein Kinases (e.g., FAK)

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, survival, and motility. wikipedia.orgneb.comucsf.eduwikipedia.orgnih.gov Their dysregulation is frequently associated with diseases like cancer, making them prime targets for therapeutic intervention. wikipedia.orgfiercebiotech.com One such kinase, Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that is essential for integrin-mediated signal transduction. sigmaaldrich.com FAK is often overexpressed in various human tumors and plays a role in cell survival, proliferation, and migration, processes that are central to cancer progression and metastasis. fiercebiotech.comsigmaaldrich.com

The inhibition of FAK is a key strategy in cancer therapy. FAK inhibitors block the autophosphorylation of FAK at the tyrosine-397 (Y397) site, which is a critical step for its activation and the subsequent recruitment of other signaling proteins like Src family kinases and PI3 kinase. sigmaaldrich.com This blockade can lead to the detachment of cancer cells and trigger apoptosis (programmed cell death). sigmaaldrich.com Several small-molecule FAK inhibitors have been developed and investigated in clinical trials. fiercebiotech.comselleckchem.commedchemexpress.commedchemexpress.com

The benzotriazole nucleus is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active molecules. ontosight.ainih.gov While this compound itself is not a direct FAK inhibitor, its structural framework is incorporated into more complex molecules designed to modulate enzyme activity. The presence of the this compound moiety in a compound's structure can influence its binding affinity, selectivity, and pharmacokinetic properties. ontosight.ai

For instance, derivatives such as [2-[(3-fluorophenyl)methyl-methylamino]-2-oxoethyl] this compound-5-carboxylate and propan-2-yl 4-[(this compound-5-carbonyl)amino]benzoate have been identified as compounds of interest in medicinal chemistry. ontosight.aiontosight.ai The unique arrangement of functional groups in these molecules, including the this compound core, suggests potential as ligands for enzymes like kinases. ontosight.aiontosight.ai Research into such compounds is driven by the search for novel therapeutic agents that can inhibit or modulate specific biological targets. ontosight.ai

Table 1: Examples of Investigated FAK Inhibitors

This table provides examples of potent FAK inhibitors and their corresponding inhibitory concentrations (IC50), illustrating the efficacy required for therapeutic candidates.

CompoundTargetIC50 (in cell-free assays)Reference
PF-562271FAK1.5 nM selleckchem.com
PF-573228FAK4 nM medchemexpress.com
BI-4464PTK2/FAK17 nM medchemexpress.com
Y15 (FAK Inhibitor 14)FAKN/A (Blocks Y397 phosphorylation) sigmaaldrich.com

Other Biological Modulations and Bioactive Properties (e.g., Antioxidant Activity)

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. nih.govrjptonline.org Beyond kinase inhibition, compounds incorporating the benzotriazole ring have been investigated for antimicrobial, antiprotozoal, antiviral, and antiproliferative properties. nih.gov

One area of significant interest is the antioxidant activity of benzotriazole derivatives. rjptonline.org Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that produces free radicals. ekb.eg These free radicals can start chain reactions in cells, leading to damage and various pathological conditions. ekb.eginteresjournals.org Natural and synthetic antioxidants are therefore crucial for mitigating oxidative stress. interesjournals.orgphcogj.com

A study on a series of hydrazone Schiff's bases containing a benzotriazole moiety demonstrated significant antioxidant activity. rjptonline.org The research evaluated these compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. rjptonline.org A key finding from the structure-activity relationship (SAR) analysis was that the antioxidant capacity was influenced by the substituents on the phenyl ring. rjptonline.org Compounds with electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), exhibited higher antioxidant activity. rjptonline.org This suggests that the this compound core can be chemically modified to enhance its free-radical scavenging properties, opening avenues for developing new antioxidant agents. rjptonline.orgresearchgate.net

Table 2: Diverse Biological Activities of Benzotriazole Derivatives

This table summarizes the broad spectrum of biological activities reported for various compounds containing the benzotriazole nucleus.

Biological ActivityExample or DescriptionReference
Antimicrobial / AntibacterialActive against various Gram-positive and Gram-negative bacteria. nih.gov
AntifungalDerivatives have shown good anti-fungal activity. nih.govrjptonline.org
AntiviralBenzimidazole derivatives with benzotriazole moieties show antiviral properties. nih.gov
Antiproliferative / AntitumorSubstituted benzotriazoles have been studied for antiproliferative effects. nih.govrjptonline.org
AntioxidantHydrazone Schiff's bases with a benzotriazole moiety show free-radical scavenging activity. rjptonline.org
AnthelminticBenzotriazoles with 1- and 2-carbamoyl substituents show activity against worms. nih.gov

Exploration of this compound as a Pharmacophore or Bioisosteric Replacement in Drug Design

In contemporary drug design, the concepts of pharmacophores and bioisosteric replacement are fundamental strategies for discovering and optimizing new drugs. nih.govnih.govmdpi.com A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. nih.gov Bioisosterism refers to the replacement of a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. nih.govbeilstein-journals.org

The benzotriazole system, including its 1-ethyl derivative, is frequently utilized as a versatile pharmacophore in the design of new bioactive agents. nih.gov The nitrogen atoms and the aromatic ring system of benzotriazole can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding. ontosight.ai

Furthermore, the benzotriazole ring is often employed as a bioisosteric replacement for other cyclic systems, such as an indole (B1671886) ring or even a simple phenyl group. nih.govbeilstein-journals.org This strategy is used to modulate a compound's activity, improve its metabolic stability, alter its solubility, or reduce its toxicity. wikipedia.orggardp.org For example, a review on the biological properties of benzotriazole derivatives highlights that they are often used as bioisosteric replacements for some triazolic systems. nih.gov This substitution can lead to compounds with similar or improved activity profiles. nih.gov The modification of the antimicrobial drug levofloxacin (B1675101) with a 2-aminobenzotriazole (B159556) moiety, for instance, resulted in a derivative with comparable activity against both Gram-positive and Gram-negative bacteria. nih.gov This demonstrates the utility of the benzotriazole scaffold in fine-tuning the pharmacological properties of existing drugs.

Table 3: Bioisosteric Replacement Principle

This table illustrates the concept of bioisosteric replacement, where a functional group in a parent compound is replaced by another with similar properties, such as substituting a phenyl group with a benzotriazole ring to potentially enhance biological activity or other properties.

Parent ScaffoldPotential BioisostereRationale for Replacement
Indole RingBenzotriazole RingSimilar size, shape, and aromatic character; alters hydrogen bonding potential and metabolic profile.
Phenyl GroupBenzotriazole RingIntroduces hydrogen bond donors/acceptors, potentially improving target interactions and solubility.
Triazole RingBenzotriazole RingIncreases lipophilicity and van der Waals interactions due to the fused benzene (B151609) ring, potentially enhancing binding affinity.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Ethylbenzotriazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the structure of this compound. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and types of protons and their neighboring atoms. The ethyl group protons typically appear as a characteristic quartet and triplet pattern, while the aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in a distinct downfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The carbons of the ethyl group appear in the upfield region, while the aromatic and triazole ring carbons resonate at lower fields. researchgate.net The sensitivity of ¹³C chemical shifts to the electronic environment makes it a valuable tool for probing the finer details of molecular structure. organicchemistrydata.org

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H ~1.5 Triplet -CH₃
¹H ~4.5 Quartet -CH₂-
¹H 7.3 - 8.1 Multiplet Aromatic protons
¹³C ~15 Singlet -CH₃
¹³C ~45 Singlet -CH₂-
¹³C 110 - 145 Multiple Singlets Aromatic & Triazole carbons

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Temperature-Dependent NMR for Dynamic Processes and Tautomerism

Benzotriazole (B28993) and its derivatives can exhibit annular tautomerism, a process involving the migration of a proton between the nitrogen atoms of the triazole ring. While N-substitution with an ethyl group in this compound prevents this specific type of proton transfer, temperature-dependent NMR studies can still be valuable for investigating other dynamic processes, such as restricted rotation around single bonds or potential intermolecular interactions. mdpi.comirb.hrfu-berlin.de

In cases where related compounds exhibit tautomerism, variable temperature NMR is a powerful tool. thermofisher.com At low temperatures, the exchange between tautomers can be slowed down, allowing for the observation of distinct signals for each form. mdpi.comfu-berlin.de As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal, providing quantitative data on the equilibrium and the energy barrier of the exchange process. fu-berlin.de

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. edinst.comphotothermal.com These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs. up.ac.zaksu.edu.sa

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. photothermal.comksu.edu.sa For this compound, key IR absorption bands would correspond to C-H stretching vibrations of the ethyl group and the aromatic ring, C=C and C=N stretching vibrations within the aromatic and triazole rings, and various bending vibrations.

Raman spectroscopy, on the other hand, involves the inelastic scattering of light. edinst.comphotothermal.com A vibration is Raman active if it causes a change in the polarizability of the molecule. up.ac.za Raman spectroscopy is often complementary to IR, as some vibrations may be strong in one technique and weak or absent in the other. edinst.comphotothermal.com For instance, the symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique(s)
Aromatic C-H stretch 3000 - 3100 IR, Raman
Aliphatic C-H stretch 2850 - 3000 IR, Raman
C=C/C=N ring stretch 1400 - 1600 IR, Raman
C-H bend 1300 - 1500 (in-plane), 650-1000 (out-of-plane) IR, Raman
C-N stretch 1250 - 1350 IR, Raman

Mass Spectrometry Techniques (GC/MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. imist.ma When coupled with gas chromatography (GC), it allows for the separation and identification of the compound from a mixture. mdpi.com

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. imist.ma The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the molecular ion confirms the molecular weight of this compound. The fragmentation pattern, which is a unique fingerprint of the molecule, provides valuable structural information. eag.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. chromatographyonline.com

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of this compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. nih.gov

This method provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, with very high precision. wikipedia.org Furthermore, X-ray crystallography reveals the supramolecular structure, showing how individual molecules of this compound pack together in the crystal lattice and detailing any intermolecular interactions such as hydrogen bonds or π-π stacking. libretexts.org

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. up.ac.zashu.ac.uk The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. up.ac.za For this compound, the absorption bands in the UV region are primarily due to π → π* and n → π* transitions within the benzotriazole ring system. shu.ac.ukmatanginicollege.ac.in

The position and intensity of these absorption bands can be influenced by the solvent and by the formation of complexes with other molecules, such as metal ions. up.ac.za Changes in the UV-Visible spectrum upon addition of a potential complexing agent can provide evidence for the formation of a new species and offer insights into the nature of the electronic interactions involved. up.ac.za

Q & A

Q. How to address ethical challenges in cross-disciplinary studies involving this compound (e.g., environmental science and synthetic chemistry)?

  • Methodological Answer : Establish interdisciplinary review boards to assess environmental release protocols and occupational exposure risks. Adhere to REACH regulations for chemical safety reporting and the Nagoya Protocol for international collaboration. Document data transparency via platforms like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.